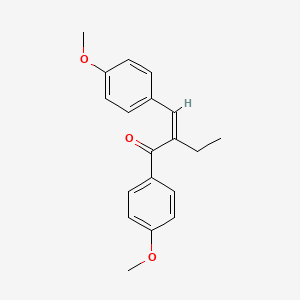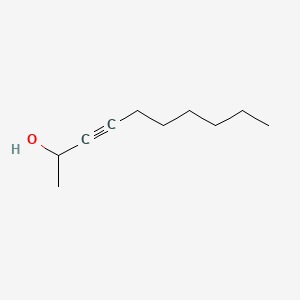![molecular formula C18H21N3O2 B14467952 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one CAS No. 65782-81-2](/img/structure/B14467952.png)
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-(dimethylamino)propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell death in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one is unique compared to other acridine derivatives due to its specific functional groups and their arrangement. Similar compounds include:
9-anilinoacridine: Known for its DNA intercalating properties and use in cancer treatment.
Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.
Thiazacridine: Studied for its anti-cancer activity. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
65782-81-2 |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
10-[3-(dimethylamino)propyl]-1-(hydroxyamino)acridin-9-one |
InChI |
InChI=1S/C18H21N3O2/c1-20(2)11-6-12-21-15-9-4-3-7-13(15)18(22)17-14(19-23)8-5-10-16(17)21/h3-5,7-10,19,23H,6,11-12H2,1-2H3 |
Clé InChI |
XIIKLYZZDCFOGC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)




![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)

![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)

